5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
5-ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-2-12-9-18-15(19-10-12)21-13-3-7-20(8-4-13)14-11-16-5-6-17-14/h5-6,9-11,13H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGHGGXVKTUJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides under basic conditions.
Attachment of the Pyrazinyl-Piperidinyl-Oxy Moiety: This step involves the nucleophilic substitution reaction where the pyrazinyl-piperidinyl-oxy group is attached to the pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the pyrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles attached to the pyrimidine or pyrazine rings.
Scientific Research Applications
Pharmacological Applications
Muscarinic Receptor Antagonism
This compound has been identified as a selective antagonist for muscarinic receptor 4 (M4). Antagonism of M4 receptors is significant in the treatment of neurological diseases such as schizophrenia and Alzheimer's disease. The modulation of these receptors can help alleviate symptoms associated with these conditions by restoring cholinergic signaling pathways disrupted in these disorders .
Neuroprotective Effects
Research indicates that compounds similar to 5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine exhibit neuroprotective properties. These effects are attributed to their ability to inhibit excitotoxicity, a process that leads to neuronal damage and death, commonly seen in neurodegenerative diseases .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrimidine derivatives, including this compound. In vitro assays demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death .
Synthesis and Characterization
The synthesis of this compound involves several steps, including the reaction of ethyl-pyrazine derivatives with piperidine and pyrimidine precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound. These methods are crucial for ensuring that the compound meets the necessary standards for biological testing .
Case Studies
Case Study 1: Neuropharmacological Evaluation
In a study published in a peer-reviewed journal, researchers investigated the neuropharmacological effects of this compound on animal models of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced amyloid plaque formation compared to control groups, suggesting potential as a therapeutic agent for neurodegenerative conditions .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound against common pathogens. The disc diffusion method revealed that it exhibited substantial inhibition zones against both Gram-positive and Gram-negative bacteria. This study highlights its potential as a lead compound for developing new antibiotics, particularly in an era of rising antibiotic resistance .
Mechanism of Action
The mechanism of action of 5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with molecular targets such as enzymes. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Compounds :
- 5-Ethyl-2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}oxy)pyrimidine (CAS 2380172-54-1) Substituent: Cyclopropanecarbonyl-4-fluorophenyl on piperidine.
- 7-(1-Ethylpiperidin-4-yl)-2-(2-methyl-2H-indazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Substituent: Ethylpiperidine fused to a pyrido-pyrimidinone core. Impact: The indazole moiety introduces planar aromaticity, favoring π-π stacking interactions absent in the pyrazine-based compound .
Physicochemical Properties :
*LogP: Estimated using fragment-based methods.
Pyrazine vs. Other Heterocyclic Substituents
Key Compounds :
- 4-Ethyl-5-fluoro-6-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine (CAS 2877634-53-0) Substituent: 3-Methylpyrazine and fluorine. The methyl group on pyrazine may reduce steric hindrance compared to unsubstituted pyrazine in the target compound .
- 2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-[4-(methylamino)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Substituent: Pyrazolo-pyrazine fused to pyrido-pyrimidinone.
Ester-Functionalized Analogs
Key Compound :
- Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate (CAS 170017-73-9) Substituent: Ethoxycarbonyl and ethyl ester groups. The target compound lacks esters, suggesting greater in vivo stability .
Biological Activity
5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and receptor modulation. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with an ethyl group and a piperidine moiety linked through an ether bond to a pyrazine ring. The molecular formula for this compound is .
Research indicates that this compound primarily acts as a selective antagonist for muscarinic receptors, particularly M4 receptors. These receptors are implicated in various neurological functions, including cognition and motor control. Antagonism at these sites can potentially lead to therapeutic effects in conditions such as schizophrenia and Parkinson's disease by modulating neurotransmitter release and neuronal excitability .
In Vitro Studies
- Receptor Binding Affinity :
-
Cell Proliferation Assays :
- In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential anti-cancer properties. For instance, related compounds have shown significant inhibition of A431 vulvar epidermal carcinoma cell line proliferation .
- Neuroprotective Effects :
In Vivo Studies
In vivo evaluations have been limited but indicate that compounds with similar structures can reduce symptoms in animal models of neurological disorders. For example, studies on related piperidine derivatives have shown improvements in behavioral assays assessing motor function and cognitive performance .
Case Study 1: Muscarinic Antagonism in Schizophrenia
A clinical study investigated the effects of muscarinic antagonists on cognitive deficits in schizophrenia patients. The results indicated that agents targeting M4 receptors could enhance cognitive function without significant side effects, supporting the hypothesis that this compound may offer similar benefits .
Case Study 2: Neuroprotective Role
In a model of neurodegeneration induced by oxidative stress, treatment with compounds structurally related to this compound led to reduced neuronal death and improved behavioral outcomes, indicating potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis
| Compound | Target Receptor | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | M4 | 25 | Antagonist; potential cognitive enhancer |
| Related Piperidine Derivative | M4 | 30 | Anticancer; inhibits A431 cell proliferation |
| Chloroethyl Pyrimidine Nucleosides | Various | 50 | Anticancer; inhibits cell migration |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine?
- Methodology :
- Step 1 : React 5-chloro-2-(5-chloropyridin-2-yl)pyrimidine with LiAlH₄ in anhydrous ethyldioxolane to reduce the chloro group to an amine intermediate.
- Step 2 : Perform nucleophilic substitution using 1-(pyrazin-2-yl)piperidin-4-ol under reflux with triethylamine as a base.
- Purification : Use silica gel column chromatography with a gradient of ethanol in dichloromethane (5–10%) to isolate the product .
- Key Challenges : Regioselectivity during substitution and removal of unreacted intermediates.
Q. How is structural characterization performed for this compound?
- Techniques :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., pyrimidine protons at δ 8.2–8.5 ppm, piperidine protons at δ 3.0–4.0 ppm) .
- ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 342.2) .
- X-ray crystallography (if available): Resolve stereochemistry of the piperidin-4-yloxy group .
Advanced Research Questions
Q. What strategies address low yields in the final coupling step of synthesis?
- Root Cause Analysis : Steric hindrance from the pyrazinyl-piperidine moiety may limit reactivity.
- Optimization :
- Use microwave-assisted synthesis to enhance reaction kinetics .
- Introduce polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
- Validation : Monitor reaction progress via TLC or HPLC-MS to identify side products .
Q. How do structural modifications influence biological activity?
- Case Study :
- Pyrimidine Core : Replacing the ethyl group with methyl reduces steric bulk, enhancing binding to methionine aminopeptidase-1 (MetAP-1) .
- Piperidine Linker : Substituting oxygen with sulfur in the piperidin-4-yloxy group decreases solubility but improves metabolic stability .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., MetAP-1) and cytotoxicity profiles in cell lines .
Q. How can contradictory bioactivity data across studies be resolved?
- Data Discrepancy Example : A compound may show potent antimicrobial activity in E. coli but weak effects in S. aureus due to efflux pump differences .
- Resolution :
- Standardize assay conditions (e.g., pH, temperature, inoculum size) .
- Use isogenic mutant strains to confirm target specificity .
Methodological Guidance
Q. What computational tools predict binding modes of this compound?
- Approach :
- Docking Studies : Use AutoDock Vina with MetAP-1 crystal structures (PDB: 2G2K) to model interactions.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex .
- Validation : Compare predicted binding affinities with experimental SPR or ITC data .
Q. How to analyze metabolic stability in vitro?
- Protocol :
- Liver Microsomes : Incubate the compound with human liver microsomes (HLMs) and NADPH.
- LC-MS/MS : Quantify parent compound depletion over time; calculate half-life (t₁/₂) .
- Key Metabolites : Identify hydroxylated derivatives (e.g., at the ethyl group) using HR-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
